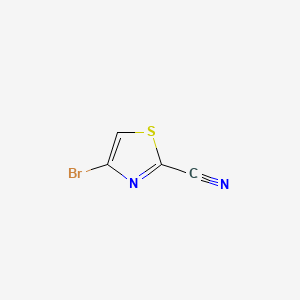

4-Bromothiazole-2-carbonitrile

Vue d'ensemble

Description

4-Bromothiazole-2-carbonitrile is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound is known for its potential as a potent inhibitor of various enzymes and receptors, making it a promising candidate for drug development.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromothiazole-2-carbonitrile typically involves the reaction of 2-aminothiazole with bromine in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4-position of the thiazole ring. The resulting product is then treated with cyanogen bromide to introduce the carbonitrile group at the 2-position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromothiazole-2-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide, with or without a base.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed:

Substitution Reactions: Products include various substituted thiazole derivatives.

Oxidation and Reduction Reactions: Products include oxidized or reduced thiazole derivatives.

Coupling Reactions: Products include biaryl or diaryl thiazole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

4-Bromothiazole-2-carbonitrile has been investigated for its potential as a pharmaceutical agent. Its structural characteristics make it a valuable scaffold for the development of biologically active compounds.

- Anticancer Activity : Studies have shown that derivatives of thiazole compounds exhibit anticancer properties. For instance, thiazole-based compounds have been reported to inhibit the growth of cancer cells by interfering with cellular signaling pathways. The incorporation of the bromine atom in this compound enhances its biological activity, potentially making it a candidate for further drug development targeting various cancers .

- Antimicrobial Properties : Research indicates that thiazole derivatives possess significant antimicrobial activity. This compound has been evaluated for its effectiveness against a range of bacterial and fungal pathogens, demonstrating promising results that warrant further investigation .

Agricultural Applications

The compound has also been explored for its potential use in agriculture, particularly as a pesticide or herbicide.

- Pest Control Agents : Patents have been filed detailing the use of thiazole derivatives, including this compound, as pest control agents. These compounds can disrupt the biological processes of pests, offering an environmentally friendly alternative to traditional pesticides .

Materials Science

In materials science, this compound is being studied for its role in developing new materials with specific properties.

- Organic Electronics : The compound's electronic properties make it suitable for applications in organic semiconductors. Its ability to form stable thin films can be exploited in the production of organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Synthesis and Derivatives

The synthesis of this compound can lead to various derivatives that may exhibit enhanced properties.

- Chemical Reactions : The compound can undergo various chemical transformations, such as nucleophilic substitutions and coupling reactions, allowing for the generation of diverse derivatives with tailored functionalities . These derivatives can be screened for improved biological activities or material properties.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in different applications:

Mécanisme D'action

The mechanism of action of 4-Bromothiazole-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target enzyme or receptor, inhibiting its activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific target and the biological context .

Comparaison Avec Des Composés Similaires

4-Bromothiazole-2-carbonitrile can be compared with other similar compounds, such as:

2-Aminothiazole: Known for its broad spectrum of biological activities, including antimicrobial and anticancer properties.

4-Chlorothiazole-2-carbonitrile: Similar in structure but with a chlorine atom instead of a bromine atom, leading to different reactivity and biological activity.

2-Methylthiazole-4-carbonitrile: Contains a methyl group at the 2-position, which affects its chemical properties and biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Activité Biologique

4-Bromothiazole-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound belongs to the thiazole family, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The presence of the bromine atom at the 4-position enhances its reactivity and biological activity. The compound's chemical formula is C₅H₃BrN₂S, and it has a molecular weight of approximately 202.06 g/mol.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. It is part of a class of compounds known for their ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. A study demonstrated that derivatives of 2-aminothiazole, including this compound, showed selective inhibitory activity against various human cancer cell lines, including breast and lung cancers.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Inhibition of tubulin polymerization |

| A549 (Lung) | 6.5 | Induction of apoptosis |

| HeLa (Cervical) | 4.8 | Cell cycle arrest |

Antimicrobial Activity

The compound also demonstrates significant antimicrobial properties. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Table 2: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 μg/mL |

| Escherichia coli | 15 μg/mL |

| Candida albicans | 20 μg/mL |

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. It has shown the ability to inhibit pro-inflammatory cytokines, which are critical mediators in inflammatory responses .

The mechanisms underlying the biological activities of this compound involve several biochemical pathways:

- Inhibition of Enzymes : The compound acts as an inhibitor of various kinases, including EGFR and VEGFR, which are essential for cancer cell signaling pathways.

- Disruption of Tubulin Dynamics : By inhibiting tubulin polymerization, it prevents mitotic spindle formation, leading to cell cycle arrest in cancer cells.

- Modulation of Gene Expression : It may alter gene expression profiles related to apoptosis and inflammation through interaction with transcription factors .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

- Breast Cancer Model : In vivo studies using MCF-7 xenografts demonstrated that treatment with the compound resulted in a significant reduction in tumor size compared to control groups.

- Infection Models : Animal models infected with Staphylococcus aureus showed improved survival rates when treated with the compound, indicating its potential as an effective antimicrobial agent.

- Inflammatory Response : A study on induced inflammation in mice revealed that administration of this compound led to decreased levels of TNF-alpha and IL-6, suggesting its role in modulating inflammatory responses .

Propriétés

IUPAC Name |

4-bromo-1,3-thiazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrN2S/c5-3-2-8-4(1-6)7-3/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFYKPCQOWNXQCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017781-52-0 | |

| Record name | 4-bromo-1,3-thiazole-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.